molecular formula C17H16N4S B498877 4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole

4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No.: B498877
M. Wt: 308.4g/mol
InChI Key: POWWYUNTQCIEQU-UHFFFAOYSA-N
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Description

4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazolobenzimidazoles

Preparation Methods

The synthesis of 4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the reaction of substituted benzimidazoles with triazole derivatives. One efficient method is a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene with triazole derivatives . This method provides excellent yields and is straightforward to implement.

Chemical Reactions Analysis

4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets and pathways. The triazole moiety in the compound is capable of binding to various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4g/mol

IUPAC Name

4-benzyl-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole

InChI

InChI=1S/C17H16N4S/c1-2-22-17-19-18-16-20(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)21(16)17/h3-11H,2,12H2,1H3

InChI Key

POWWYUNTQCIEQU-UHFFFAOYSA-N

SMILES

CCSC1=NN=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CCSC1=NN=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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